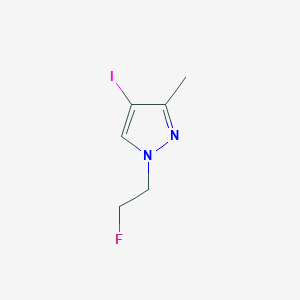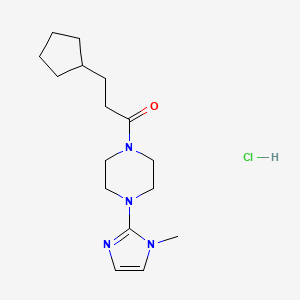
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8FIN2 and its molecular weight is 254.047. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Pyrazole derivatives, including those with fluoro and iodo substituents, have been synthesized through various methods, highlighting their versatility and potential as scaffolds in medicinal chemistry. For example, efficient synthesis methods have been developed for fluoro-substituted pyrazoles, leveraging organofluorosilicon building blocks for heterocyclization processes. These methodologies demonstrate the regioselectivity and functional group tolerance of pyrazole synthesis, potentially applicable to the synthesis of 1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole (Bouillon et al., 2001).
Applications in Material Science and Catalysis
- Pyrazole derivatives have found applications in material science, for instance, in the synthesis of coordination polymers. Such polymers, constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrate the structural diversity and potential of pyrazole compounds in forming materials with unique properties (Cheng et al., 2017). This suggests that the specific pyrazole compound could be of interest in the development of new materials.
Biological Activities and Pharmaceutical Research
- The chemical space around pyrazoles is rich with biologically active molecules, indicating potential applications in drug discovery. For instance, pyrazole derivatives have been explored for their anticancer properties, as seen in the study of Aurora kinase inhibitors. These inhibitors demonstrate the potential of pyrazole compounds in treating cancer, suggesting a possible area of research for this compound as well (ロバート ヘンリー,ジェームズ, 2006).
Chemical Sensing and Molecular Logic Gates
- Pyrazole-based compounds have also been employed in the development of photo-switchable materials and molecular logic gates. The reversible photochromic properties under UV light irradiation highlight their potential in creating responsive materials and devices (Xie et al., 2009). This indicates a potential application area for the compound in the fields of molecular electronics or sensing.
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration, among other factors. The presence of fluorine in the compound could potentially enhance its metabolic stability, as fluorine atoms are known to increase resistance to metabolic degradation .
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2/c1-5-6(8)4-10(9-5)3-2-7/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZRAAMWAJEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)
![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)
![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)
![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)
![4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2540659.png)
![2-CHLORO-N-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE](/img/structure/B2540660.png)


![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)

![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)
